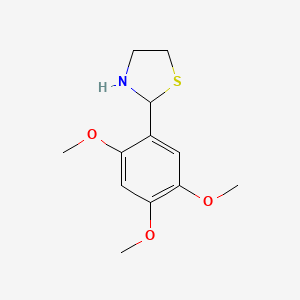

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine

Description

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen, substituted at the 2-position with a 2,4,5-trimethoxyphenyl group. Its CAS number is 592552-16-4, and it is commercially available as a research chemical with ≥95% purity . The compound’s structure combines the electron-rich aromatic methoxy groups with the thiazolidine scaffold, which is known for its versatility in medicinal chemistry.

Properties

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-14-9-7-11(16-3)10(15-2)6-8(9)12-13-4-5-17-12/h6-7,12-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQAJSKREVOHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2NCCS2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the aromatic ring or the thiazolidine ring.

Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced aromatic or thiazolidine rings.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

One of the primary applications of thiazolidine derivatives, including 2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine, is in the development of antidiabetic agents. Compounds in this class are known to enhance insulin sensitivity and have been compared to established drugs like pioglitazone and rosiglitazone. For instance, a study indicated that certain thiazolidinedione derivatives exhibited significant antidiabetic activity in vitro, with some showing better efficacy than standard treatments .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that thiazolidine derivatives can inhibit the growth of various cancer cell lines. For example, a study evaluated several thiazolidinone hybrids against breast cancer cell lines (MCF-7 and MDA-MB-231) and reported promising results . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazolidine ring for enhancing anticancer activity.

Biological Studies

Antimicrobial Effects

The antimicrobial properties of 2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine have been explored in various studies. It has shown potential against several bacterial strains and fungi. A comprehensive evaluation of thiazolidinedione derivatives indicated their broad-spectrum antibacterial and antifungal activities .

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory effects of this compound. Thiazolidines have been shown to modulate inflammatory pathways and could serve as therapeutic agents for inflammatory diseases .

Materials Science

Polymer Applications

In materials science, 2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine can be incorporated into polymers to enhance their mechanical properties or introduce new functionalities. Its unique chemical structure allows for modifications that can improve thermal stability or chemical resistance in polymer matrices.

Table 1: Antidiabetic Activity Comparison

| Compound Name | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Pioglitazone | 139 | 105 | 115 |

| Rosiglitazone | 141 | 112 | 118 |

| 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine | 147 | 110 | 107 |

This table summarizes the comparative antidiabetic activity of various compounds where lower GI50 values indicate higher potency.

Table 2: Anticancer Activity Evaluation

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | <0.01 |

| Compound B | MDA-MB-231 | <0.02 |

| 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine | HL-60 (Leukemia) | 1.57 |

This table illustrates the effectiveness of different compounds against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiazolidine ring may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights :

The latter’s substituents may alter steric interactions in biological targets . Carboxylic acid derivatives (e.g., K629-0031) introduce polarity, improving aqueous solubility and enabling hydrogen bonding, which could enhance target binding compared to the non-acid parent compound .

Biological Activity Trends: Thiosemicarbazone hybrids (Series B, ) exhibit antimicrobial activity, suggesting that electron-withdrawing groups (e.g., chlorophenyl) may synergize with the thiazolidine core for target inhibition . Methoxy groups are associated with enhanced pharmacokinetic properties in drug design, as seen in antidiabetic thiazolidinediones (TZDs) like sitagliptin analogs ().

Stereochemical and Functional Modifications: The (4R)-carboxylic acid derivative (CAS 1800416-05-0) highlights the role of chirality in drug-receptor interactions, which may influence efficacy and selectivity .

Research Findings and Implications

- Structural Analogues : Compounds with methoxy-substituted phenyl groups on the thiazolidine core are prevalent in antimicrobial and metabolic disorder research. The trimethoxyphenyl moiety may mimic tyrosine or other aromatic residues in enzyme active sites .

- Gaps in Data: Direct biological studies on 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine are absent in the provided evidence.

- Synthetic Accessibility : and indicate commercial availability, suggesting established synthesis routes, possibly via condensation of 2,4,5-trimethoxybenzaldehyde with cysteamine derivatives .

Biological Activity

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their potential as anticancer agents. The compound 2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine has demonstrated promising results against various cancer cell lines.

In Vitro Studies

Research indicates that thiazolidine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For instance:

- Patil et al. reported that derivatives of thiazolidine-2,4-dione displayed significant antiproliferative activity against several tumor cell lines including MCF-7 (breast cancer) and K562 (leukemia) with IC50 values indicating effective cytotoxicity .

- A recent study on thiazolidine derivatives found that modifications in the structure significantly enhanced their anticancer activity. Specifically, compounds with a trimethoxybenzyl moiety exhibited strong inhibitory effects against various human cancer cell lines .

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Thiazolidine derivatives have been shown to activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Antibacterial Activity

In addition to their anticancer properties, thiazolidine derivatives exhibit notable antibacterial activity.

Antimicrobial Studies

Recent studies have evaluated the antibacterial efficacy of 2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine against various bacterial strains:

- MIC Values : The minimum inhibitory concentration (MIC) for certain thiazolidine derivatives ranged from 1 to 32 µg/mL against multidrug-resistant strains of bacteria such as Staphylococcus aureus .

- Biofilm Inhibition : The compound demonstrated significant ability to inhibit biofilm formation and disrupt preformed biofilms in vitro .

The antibacterial mechanisms include:

- Disruption of Bacterial Cell Membranes : Exposure to thiazolidine derivatives resulted in morphological changes in bacterial cells, indicating membrane disruption .

- Cytotoxicity Assessment : While showing antibacterial effects, these compounds were found to be non-toxic to human peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile .

Case Studies and Research Findings

A summary of key findings from various studies is presented below:

Q & A

Basic: What are the foundational synthetic routes for 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine?

The synthesis typically involves condensation reactions between a trimethoxyphenyl precursor (e.g., 2,4,5-trimethoxybenzaldehyde) and thiazolidine-forming reagents like cysteamine derivatives. Key steps include:

- Step 1 : Functionalization of the trimethoxyphenyl group via nucleophilic substitution or aldehyde activation.

- Step 2 : Cyclization with sulfur-containing reagents (e.g., thiourea or cysteamine) under acidic or basic conditions to form the thiazolidine ring .

- Purification : Column chromatography or recrystallization is commonly used, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the thiazolidine ring formation (e.g., signals at δ 3.8–4.2 ppm for CH-S groups) and trimethoxyphenyl substituents (δ 3.7–3.9 ppm for OCH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNOS) and detects fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and dihedral angles critical for understanding steric effects in the thiazolidine ring .

Advanced: How can synthesis yields be optimized for complex derivatives?

Advanced strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) improve cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining >85% yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of trimethoxyphenyl intermediates .

Advanced: How do structural modifications influence biological activity?

- Trimethoxy Positioning : 2,4,5-Substitution enhances membrane permeability compared to 3,4,5-isomers due to reduced steric hindrance .

- Thiazolidine Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position increases electrophilicity, improving interactions with target enzymes .

- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key residues in binding pockets (e.g., hydrophobic interactions with COX-2) .

Advanced: How to resolve contradictions in reported biological data?

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .

- Meta-Analysis : Compare IC values across studies with similar protocols (e.g., MTT assays at 48-hour incubation) to identify outliers .

- Mechanistic Follow-Up : Validate ambiguous results via knockdown/knockout models (e.g., CRISPR-Cas9 for target gene validation) .

Advanced: What computational methods predict pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3 for CNS penetration) and CYP450 interactions .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model compound stability in lipid bilayers, critical for blood-brain barrier penetration .

Basic: How to handle stability issues during storage?

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the thiazolidine ring .

- Stability Assays : Monitor degradation via HPLC every 3 months; degradation products (e.g., sulfoxide derivatives) indicate poor stability .

Advanced: What strategies validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.